molecular formula C20H16O B1266117 1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one CAS No. 2001-23-2

1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one

Cat. No. B1266117
CAS RN: 2001-23-2
M. Wt: 272.3 g/mol
InChI Key: FNOSNNPSTLUBPC-UHFFFAOYSA-N
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Description

“1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one” is a chemical compound that is part of the biphenyl family . Biphenyl-based compounds are clinically important for the treatments of hypertension and inflammation, while many more are under development for pharmaceutical uses .


Synthesis Analysis

The synthesis of this compound involves reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids using potassium carbonate in dimethylformamide at ambient temperature .


Molecular Structure Analysis

The molecular structure of biphenyl compounds, which “1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one” is a part of, consists of two connected phenyl rings .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound is utilized in the development of OLEDs due to its ability to form part of the emissive layer. The biphenyl core structure is often used in host materials for phosphorescent dyes in OLEDs, contributing to the efficiency and stability of the devices .

Medicine

In the medical field, derivatives of biphenyl compounds, like 1-[1,1’-Biphenyl]-4-yl-2-phenylethan-1-one, are used in the synthesis of various drugs. They serve as key intermediates in the production of medications with anti-inflammatory, anti-tumor, and anti-microbial properties .

Agriculture

Biphenyl derivatives are significant in agriculture, where they are used to create compounds that can act as growth promoters or pesticides. Their structural versatility allows for the development of new agricultural chemicals with improved safety and efficacy .

Liquid Crystals

The biphenyl structure is pivotal in the synthesis of liquid crystals. These materials are essential for display technologies, and biphenyl derivatives provide the necessary anisotropic properties for liquid crystal formation .

Pharmacology

In pharmacology, biphenyl derivatives are crucial for understanding drug interactions and effects. They are used to study the pharmacokinetics and pharmacodynamics of new drugs, aiding in the development of safer and more effective treatments .

Synthetic Organic Chemistry

The biphenyl moiety is a fundamental scaffold in synthetic organic chemistry. It is involved in various chemical reactions, such as cross-coupling reactions, which are essential for constructing complex organic molecules .

Nanotechnology

Biphenyl derivatives are explored in nanotechnology for their potential use in creating nano-sized structures with unique properties. These structures could be used in drug delivery systems, sensors, and other advanced materials .

Analytical Chemistry

In analytical chemistry, biphenyl derivatives are used as stationary phases in chromatography due to their ability to separate a wide range of chemical compounds. This is crucial for the analysis and purification of pharmaceuticals and other complex mixtures .

properties

IUPAC Name

2-phenyl-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSNNPSTLUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173823
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one

CAS RN

2001-23-2
Record name 1-[1,1′-Biphenyl]-4-yl-2-phenylethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1'-Biphenyl)-4-yl-2-phenylethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1,1'-biphenyl]-4-yl-2-phenylethan-1-one
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Synthesis routes and methods

Procedure details

To a solution of 4-bromobiphenyl (683 mg, 2.9 mmol) in anhydrous THF (5 mL) was added n-BuLi (1.2 mL, 2.9 mmol) dropwise at −78° C. After being stirred at the temperature for 0.5 h, a solution of N-methoxy-N-methyl-2-phenyl-acetamide (prepared following step 1 of Intermediate 4) (500 mg, 2.8 mmol) in anhydrous THF (5 mL) was added via a syringe, and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with saturated NH4Cl aqueous solution, and extracted with EtOAc. The organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE:EtOAc=20:1) to give 1-(biphenyl-4-yl)-2-phenylethanone (180 mg, yield 24%).
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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